molecular formula C20H20N4O5 B10979241 4-{[(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzamide

4-{[(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzamide

Cat. No.: B10979241
M. Wt: 396.4 g/mol
InChI Key: KPJICDAGIAYCOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(6,7-Dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzamide is a quinazolinone-based derivative characterized by a 6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl scaffold linked to a benzamide group via an acetylated amino bridge. This compound is structurally significant due to its quinazolinone core, a heterocyclic system known for diverse pharmacological activities, including antiviral, anticancer, and enzyme-inhibitory properties . The dimethoxy and methyl substituents on the quinazolinone ring likely enhance solubility and target binding, while the benzamide moiety may contribute to interactions with biological receptors or enzymes .

Properties

Molecular Formula

C20H20N4O5

Molecular Weight

396.4 g/mol

IUPAC Name

4-[[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)acetyl]amino]benzamide

InChI

InChI=1S/C20H20N4O5/c1-11-22-15-9-17(29-3)16(28-2)8-14(15)20(27)24(11)10-18(25)23-13-6-4-12(5-7-13)19(21)26/h4-9H,10H2,1-3H3,(H2,21,26)(H,23,25)

InChI Key

KPJICDAGIAYCOV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=O)N1CC(=O)NC3=CC=C(C=C3)C(=O)N)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzamide typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-{[(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the carbonyl groups would produce alcohols or amines .

Scientific Research Applications

4-{[(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

Mechanism of Action

The mechanism of action of 4-{[(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. This compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 4-{[(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzamide, a comparative analysis with analogous quinazolinone and benzamide derivatives is provided below.

Structural Analogues in Antiviral Research

  • Compound 52 (4-((2-(4-Isopropylbenzyl)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(3-methoxypropyl)benzamide): This compound, described in , shares the 4-oxoquinazolin-3(4H)-yl core and a benzamide group but differs in substituents. The isopropylbenzyl group at position 2 of the quinazolinone and the 3-methoxypropylamine linkage may enhance lipophilicity and membrane permeability compared to the dimethoxy and acetylated amino groups in the target compound. Such structural variations influence antiviral potency against respiratory syncytial virus (RSV), as demonstrated in optimization studies .

Benzamide Derivatives with Sulfamoyl Phenyl Groups

  • Compounds 3a–g (N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-(N-(substituted) sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide): These derivatives () feature a benzamide linked to a sulfamoylphenyl-enone system. While lacking the quinazolinone core, they share the benzamide motif and methoxy substituents. The acetic acid-sodium acetate synthesis method used here differs from the EDCI/HOBt-mediated coupling employed for quinazolinone-benzamide derivatives .

Benzofuranone HDAC Inhibitors

  • Compound 7d (5-(6-Dimethylamino-2-methyl-3-oxo-2,3-dihydro-benzofuran-2-yl)-4-methyl-penta-2,4-dienoic acid benzamide): This benzofuranone-benzamide hybrid () replaces the quinazolinone with a benzofuranone core. The dimethylamino and methyl groups on the benzofuranone may modulate HDAC inhibitory activity, whereas the quinazolinone’s dimethoxy groups in the target compound could favor different binding interactions. Such structural divergence highlights the importance of the heterocyclic core in determining target specificity .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Target/Activity Synthesis Method
Target Compound Quinazolinone 6,7-Dimethoxy-2-methyl, acetyl-benzamide Hypothesized: Kinase/HDAC inhibition EDCI/HOBt-mediated coupling
Compound 52 (Antiviral) Quinazolinone 4-Isopropylbenzyl, 3-methoxypropylamine RSV inhibition Amide coupling
Compounds 3a–g (Sulfamoyl derivatives) Enone-benzamide Sulfamoylphenyl, methoxyphenyl Enzyme inhibition (e.g., carbonic anhydrase) Acetic acid-sodium acetate
Compound 7d (Benzofuranone HDAC inhibitor) Benzofuranone Dimethylamino, methyl-pentadienoic acid HDAC inhibition Multi-step organic synthesis

Key Research Findings

Role of Substituents: The 6,7-dimethoxy groups on the quinazolinone in the target compound may improve solubility and hydrogen-bonding interactions compared to the isopropylbenzyl group in Compound 52, which prioritizes hydrophobic binding .

Synthesis Efficiency: The EDCI/HOBt-mediated amide coupling used for quinazolinone-benzamide derivatives (e.g., Compound 52 and the target compound) offers higher yields and milder conditions than the acetic acid-sodium acetate method for enone-benzamide derivatives .

Biological Specificity: Quinazolinone derivatives (target compound, Compound 52) are more likely to target viral or kinase pathways, whereas benzofuranone-benzamide hybrids (Compound 7d) are tailored for HDAC inhibition .

Biological Activity

The compound 4-{[(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzamide (CAS Number: 1374514-34-7) belongs to the quinazoline family and exhibits various biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 4-{[(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzamide is C19H22N4O4C_{19}H_{22}N_{4}O_{4}, with a molecular weight of approximately 370.4 g/mol. The compound features a quinazolinone core with methoxy substituents that enhance its solubility and biological activity.

Research indicates that compounds with similar structures to 4-{[(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzamide can act as potent inhibitors of viral entry, particularly against filoviruses such as Ebola and Marburg viruses. These compounds have demonstrated effective inhibition in vitro, suggesting a mechanism that targets viral glycoprotein-mediated entry into host cells .

Table 1: Biological Activity of Related Compounds

Compound NameTarget VirusEC50 (μM)SI (Selectivity Index)
Compound 20Ebola0.11>100
Compound 32Marburg1.23>100
Compound 35Ebola0.31>100

Pharmacological Studies

  • Antiviral Activity : In a study focused on the development of small molecule inhibitors for Ebola virus entry, several derivatives of benzamide showed promising results. The EC50 values for these compounds were below 1 μM, indicating high potency against both Ebola and Marburg viruses .
  • Cytotoxicity : The selectivity index (SI) values exceeding 100 for these compounds suggest low cytotoxicity, making them suitable candidates for further development as antiviral agents .
  • Structure-Activity Relationship (SAR) : The incorporation of various substituents in the amide portion of the molecule significantly influenced the antiviral potency and selectivity towards specific viral strains. Structural modifications led to enhanced activity against filoviruses while maintaining low toxicity levels .

Case Studies

A notable case involved the synthesis and evaluation of a series of 4-(aminomethyl)benzamide derivatives, which revealed that specific structural features could enhance antiviral activity significantly. For instance, modifications that increased steric hindrance or introduced electron-withdrawing groups were correlated with improved efficacy against viral entry mechanisms .

Future Directions

The promising biological activity of 4-{[(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzamide suggests potential applications in therapeutic settings for viral infections. Future research should focus on:

  • In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.
  • Optimization : Further structural modifications to enhance selectivity and reduce metabolic liabilities.
  • Mechanistic Studies : Understanding the detailed mechanisms by which these compounds inhibit viral entry and their interactions with host cell pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.